molecular formula C10H15N3O3 B1532268 2-{5,7-dimethyl-2-oxo-1H,2H,4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-6-yl}acetic acid CAS No. 1305710-90-0

2-{5,7-dimethyl-2-oxo-1H,2H,4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-6-yl}acetic acid

Cat. No. B1532268
M. Wt: 225.24 g/mol
InChI Key: IQVCQXBOZQQVLK-UHFFFAOYSA-N
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Description

“2-{5,7-dimethyl-2-oxo-1H,2H,4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-6-yl}acetic acid” is a chemical compound with the CAS number 1305710-90-0 . The molecular formula of this compound is C10H15N3O3 .


Physical And Chemical Properties Analysis

The compound is stored under unspecified conditions . The boiling point is not provided . For a comprehensive analysis of its physical and chemical properties, additional laboratory testing such as determining its melting point, solubility, and stability under various conditions may be required.

Scientific Research Applications

Heterocyclic Chemistry and Synthesis of Derivatives

Pyrazolo[1,5-a]pyrimidine derivatives, similar to the specified compound, are utilized in heterocyclic chemistry for the synthesis of novel compounds. The preparation of novel acetic acid derivatives of pyrazole and pyrimidine is achieved through condensation reactions, showcasing the utility of these compounds in creating diverse chemical entities. These reactions highlight the versatility of pyrazolo[1,5-a]pyrimidine derivatives as synthons in heterocyclic chemistry, leading to the discovery of compounds with potential biological activities (Craig et al., 2000).

Anticancer and Antimicrobial Activities

Several studies have investigated the anticancer and antimicrobial potentials of pyrazolo[1,5-a]pyrimidine derivatives. These compounds have been synthesized and evaluated against various cancer cell lines and microorganisms, demonstrating significant biological activities. For instance, some pyrazolo[1,5-a]pyrimidine derivatives have shown potent inhibitory activity against human breast adenocarcinoma cell lines, indicating their potential as anticancer agents (Abdellatif et al., 2014). Moreover, novel series of these derivatives have been synthesized and screened for their antimicrobial activities, showing effectiveness against selected microorganisms (Rahmouni et al., 2016).

Supramolecular Structure Analysis

The crystallographic and computational analysis of pyrazolo[1,5-a]pyrimidine derivatives provides insights into their supramolecular structures, including hydrogen bonding and π–π stacking interactions. These studies are crucial for understanding the chemical and physical properties of these compounds, which can influence their biological activities and applications in materials science (Borbulevych, 2010).

Safety And Hazards

The safety information, including GHS pictogram, signal word, precautionary statements, UN#, class, hazard statements, and packing group, are not provided . It’s important to handle all chemical compounds with care and appropriate safety measures.

properties

IUPAC Name

2-(5,7-dimethyl-2-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[1,5-a]pyrimidin-6-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3O3/c1-5-7(3-10(15)16)6(2)13-8(11-5)4-9(14)12-13/h4-7,11H,3H2,1-2H3,(H,12,14)(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQVCQXBOZQQVLK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(N2C(=CC(=O)N2)N1)C)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{5,7-dimethyl-2-oxo-1H,2H,4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-6-yl}acetic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-{5,7-dimethyl-2-oxo-1H,2H,4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-6-yl}acetic acid
Reactant of Route 2
2-{5,7-dimethyl-2-oxo-1H,2H,4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-6-yl}acetic acid
Reactant of Route 3
2-{5,7-dimethyl-2-oxo-1H,2H,4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-6-yl}acetic acid
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
2-{5,7-dimethyl-2-oxo-1H,2H,4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-6-yl}acetic acid
Reactant of Route 5
2-{5,7-dimethyl-2-oxo-1H,2H,4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-6-yl}acetic acid
Reactant of Route 6
2-{5,7-dimethyl-2-oxo-1H,2H,4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-6-yl}acetic acid

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